molecular formula C6H9F2NO2 B2530788 N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide CAS No. 1870139-57-3

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

Cat. No. B2530788
CAS RN: 1870139-57-3
M. Wt: 165.14
InChI Key: ZBBHSEBPINOQPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various hydroxyacetamides has been explored in different contexts, with methods including ammonolysis of ethyl esters of α-hydroxy acids, dehydration of amine salts, and reactions with lactides or polyglycolides . Specifically, N-alkyl hydroxyacetamides have been synthesized and characterized by spectroscopic methods . In another study, N-aryl-N-isopropyl-2-hydroxyacetamide was prepared through a series of steps including N-alkylation, N-chloroacetylation, esterification, and transesterification, yielding important intermediates for pesticides . Additionally, a novel synthesis method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides was developed using trifluoroacetic acid as a catalyst in a Dakin–West reaction .

Molecular Structure Analysis

The molecular structure and stereochemistry of certain compounds have been investigated using techniques such as 19F, 29Si NMR, and X-ray diffraction. For instance, the silicon atom in certain trifluorides was found to be pentacoordinate, and the internal coordination of the O → Si bond was retained in an adduct . The stereochemical non-rigidity of these compounds was also studied, revealing insights into the activation barriers for permutational isomerization . In another study, the structure of N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide was examined in various phases, and its hydrogen bonding was analyzed through IR spectroscopy and quantum chemical simulation .

Chemical Reactions Analysis

The reactivity of hydroxyacetamides has been explored in various chemical reactions. For example, the Dakin–West reaction was utilized to synthesize a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl) acetamides, proposing a mechanism involving the catalytic conversion of hydroxyacetophenone into acetoxyacetophenone . Furthermore, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to be an effective electrophilic fluorinating agent, capable of fluorinating various substrates under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyacetamides and related compounds have been characterized using spectroscopic methods such as IR, MS, 1H NMR, and 13C NMR . These studies have provided detailed information on the characteristic peaks and molecular structures of the synthesized compounds. The dynamic 19F NMR spectroscopy has also been used to investigate the stereochemical non-rigidity of certain compounds, providing insights into their physical properties and reaction mechanisms .

Scientific Research Applications

Synthesis and Chemical Properties
The compound N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can be relevant in the field of synthetic chemistry, particularly in the synthesis of cyclopropane derivatives and their applications in medicinal chemistry. For example, the cyclopropane ring can effectively restrict the conformation of biologically active compounds, improving activity and aiding in the investigation of bioactive conformations. Constrained analogues of neurotransmitters like histamine and tryptamine, synthesized using cyclopropanation reactions, have shown potential in inhibiting monoamine oxidase and mimicking hallucinogens (Faler & Joullié, 2007).

Biocatalytic Methods for Synthesis
Biocatalysis offers a route for the enantioselective synthesis of difluoromethyl-containing cyclopropanes, which are valuable in medicinal chemistry due to their ability to serve as bioisosteres. Engineered myoglobin catalysts have been used to cyclopropanate α-difluoromethyl alkenes, providing a method that combines high yield with excellent stereocontrol, highlighting the versatility of biocatalytic approaches in generating fluorinated building blocks (Carminati et al., 2020).

Fluorinated Compounds in Drug Development
The inclusion of fluorinated groups in drug molecules is a common strategy to enhance their pharmacological properties. Difluoromethyl groups, for instance, have been explored for their potential as fluorinated bioisosteres of common functional groups. This approach can lead to the development of novel therapeutics with improved efficacy, stability, and pharmacokinetic profiles. Research into the synthesis of 3,3-difluoroazetidinones from difluoro(trimethylsilyl)acetamides illustrates the continuous interest in fluorinated compounds within drug discovery and development processes (Bordeau et al., 2006).

Chemoselective Acetylation Techniques
The chemoselective acetylation of amino groups, such as in the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrates the application of selective reaction techniques in organic synthesis. This process, catalyzed by immobilized lipases, showcases the importance of developing specific and efficient methodologies for modifying chemical compounds, which is essential in the synthesis of intermediates for pharmaceuticals and other bioactive molecules (Magadum & Yadav, 2018).

Safety and Hazards

The safety information and hazards associated with “N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide” are not specified in the available resources .

properties

IUPAC Name

N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHSEBPINOQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)NC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide

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